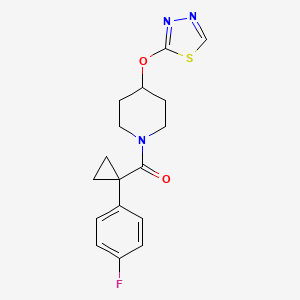

(4-((1,3,4-噻二唑-2-基)氧基)哌啶-1-基)(1-(4-氟苯基)环丙基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

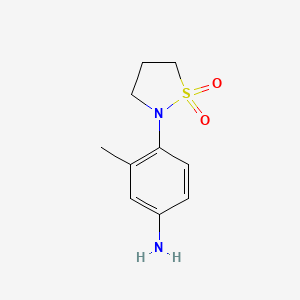

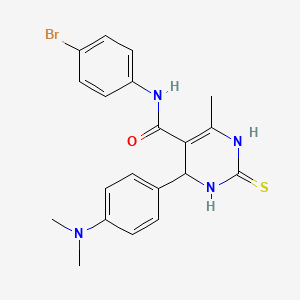

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of the compound can be confirmed by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The 13C NMR spectrum showed 21 signals of asymmetric carbon atoms . The mass spectrum showed a molecular ion peak at m/z = 509 . In addition, its IR spectrum revealed the absence of NH and NH2 bands .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives were monitored by thin layer chromatography .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various spectroscopic techniques. For example, the presence of a bending absorption band at 689–640 cm−1 confirms the C-S-C group in the synthesized molecules .

科学研究应用

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized various 1,3,4-thiadiazole derivatives and evaluated their activity against bacteria (such as E. coli and B. mycoides) and fungi (C. albicans) . Further studies could explore its mechanism of action and optimize its efficacy.

Anticancer Potential

While specific data on this compound are scarce, 1,3,4-thiadiazoles have shown promise as anticancer agents. Investigating its cytotoxic effects against cancer cell lines (e.g., MCF-7) would be valuable .

Anti-Inflammatory Properties

1,3,4-Thiadiazoles have been associated with anti-inflammatory effects. Assessing the compound’s ability to inhibit inflammation (e.g., paw edema) could reveal its therapeutic potential .

Interaction with Enzymes

Given its unique structure, this compound might interact with enzymes. Molecular docking studies could predict its binding affinity to specific enzyme targets .

作用机制

Target of Action

The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a critical step in cellular metabolism and energy production.

Mode of Action

The compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the normal metabolic processes of the cell, particularly those reliant on the conversion of glutamine to glutamate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting GLS1, the compound affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is then used in various cellular processes, including the citric acid cycle (also known as the Krebs cycle or TCA cycle), a key component of cellular respiration. Disruption of this pathway can lead to a decrease in energy production and potentially induce cell death.

Pharmacokinetics

The compound’s potency levels were prognosticated via chemical descriptors and molecular field delineations

Result of Action

The inhibition of GLS1 and the disruption of the glutaminolysis pathway can lead to a decrease in cellular energy production. This can induce cell death, particularly in cells that are heavily reliant on this pathway, such as cancer cells . Therefore, this compound may have potential as an antineoplastic agent.

属性

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-13-3-1-12(2-4-13)17(7-8-17)15(22)21-9-5-14(6-10-21)23-16-20-19-11-24-16/h1-4,11,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFONUXPVRKMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)

![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)